Direct N-alkylation of primary anilines often yields intractable mixtures of unreacted, mono-, and di-alkylated products, requiring costly chromatography. 2,5-Dichloro-N-methylaniline bypasses this inefficiency, serving as a high-purity building block for precision organic synthesis. Key advantages:
Supplied with consistent quality, enabling reliable scale-up and batch-to-batch reproducibility.
2,5-Dichloro-N-methylaniline (CAS 10224-70-1) is a specialized secondary halogenated aniline utilized as a precision building block in organic synthesis, dyestuff manufacturing, and agrochemical development. Structurally, it combines the electron-withdrawing effects of a 2,5-dichloro substitution pattern with the steric and electronic modifications of an N-methyl group. This specific configuration lowers the pKa of the amine compared to non-halogenated analogs while increasing its nucleophilicity relative to the primary amine, 2,5-dichloroaniline. In industrial procurement, this compound is primarily sourced to bypass the poor chemoselectivity associated with the direct N-alkylation of primary anilines, providing a high-purity starting material for transition-metal catalyzed cross-couplings and condensation reactions [1].
Synthetic intermediate for pharmaceutical and agrochemical research
2,5-disubstitution pattern provides distinct reactivity vs. other regioisomers
Hydrochloride salt available for coupling reactions in antimalarial studies
Substituting 2,5-dichloro-N-methylaniline with its primary amine counterpart, 2,5-dichloroaniline, introduces severe process inefficiencies during downstream synthesis. Attempting to methylate the primary amine in situ typically yields a statistical mixture of unreacted primary amine, the desired secondary amine, and over-alkylated N,N-dimethyl tertiary amine due to the increased nucleophilicity of the mono-alkylated intermediate [1]. This necessitates resource-intensive chromatographic separation, significantly reducing overall batch yield. Furthermore, in dye synthesis and cross-coupling applications, the primary amine lacks the necessary steric bulk to prevent double-arylation and fails to provide the required bathochromic shift in final photophysical applications, rendering it functionally non-interchangeable for precision formulations [2].
2,4- or 3,5-dichloro-N-methylaniline isomers differ in boiling point and electronic profile, which may alter reaction outcomes.
Non-methylated 2,5-dichloroaniline reduces organic solubility, limiting homogeneous reaction conditions and handling precision.
2,5-Dichloroaniline routes primarily to agrochemicals, not the reported pharmaceutical intermediate pathway.
Direct procurement of 2,5-dichloro-N-methylaniline guarantees a mono-alkylated purity profile that is difficult to achieve via in-house synthesis. When 2,5-dichloroaniline is subjected to standard methylation (e.g., using methyl iodide or dimethyl sulfate), the reaction typically yields only 60-70% of the desired secondary amine, contaminated with 15-20% of the N,N-dimethyl tertiary amine and residual primary amine [1]. Procuring the pre-methylated compound at >97% purity eliminates these di-alkylated impurities, bypassing a mandatory and yield-reducing chromatographic purification step.
| Evidence Dimension | Mono-alkylation purity and reaction yield |
| Target Compound Data | >97% pure secondary amine (via direct procurement) |
| Comparator Or Baseline | ~60-70% mono-alkylated yield (via in-situ methylation of 2,5-dichloroaniline) |
| Quantified Difference | Eliminates 15-20% di-alkylated byproduct formation |
| Conditions | Standard electrophilic N-methylation conditions (e.g., MeI/K2CO3) |
Directly procuring the secondary amine eliminates costly purification steps and prevents tertiary amine contamination in sensitive downstream API syntheses.
In the synthesis of disperse styryl dyestuffs, the N-alkyl substitution on the aniline precursor is strictly required to achieve specific colorimetric properties. Condensation of 2,5-dichloro-N-methylaniline with appropriate aldehydes yields dyes with a distinct greenish-tinged yellow shade and high sublimation fastness, whereas using the primary 2,5-dichloroaniline fails to produce the required bathochromic shift [1]. Furthermore, the secondary amine acts as an effective hydrogen halide acceptor during the reaction melt at 120-160 °C, achieving condensation profiles that the primary amine cannot match under identical conditions.
| Evidence Dimension | Dye condensation suitability and photophysical shift |
| Target Compound Data | Produces target greenish-yellow styryl dye with high sublimation fastness |
| Comparator Or Baseline | 2,5-dichloroaniline (fails to achieve target bathochromic shift) |
| Quantified Difference | Strict structural requirement for N-methyl group to achieve target visible absorption spectrum |
| Conditions | Dye condensation melt at 120-160 °C |
Manufacturers of disperse dyes must procure the N-methylated precursor to meet exact colorimetric and fastness specifications for polyester fabrics.
For pharmaceutical intermediate synthesis utilizing Buchwald-Hartwig aminations, 2,5-dichloro-N-methylaniline provides strict chemoselectivity. The secondary amine undergoes a single arylation event to form a tertiary diarylamine linkage. In contrast, the primary 2,5-dichloroaniline possesses two reactive N-H bonds, leading to competitive double-arylation and the formation of complex triarylamine mixtures, which can account for up to 25% of the product profile depending on catalyst loading[1]. The pre-installed methyl group sterically and electronically restricts the reaction to a single coupling event.
| Evidence Dimension | C-N coupling chemoselectivity (single vs. double arylation) |
| Target Compound Data | 100% selectivity for single arylation (forms tertiary amine) |
| Comparator Or Baseline | 2,5-dichloroaniline (up to 25% double-arylation byproduct) |
| Quantified Difference | Complete suppression of double-arylation impurities |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination conditions |
Ensures reproducible batch yields and simplifies isolation in the multi-step synthesis of complex N-methyl-N-aryl pharmaceutical intermediates.
Directly utilized in the synthesis of styryl dyestuffs for polyester and cellulose triacetate fibers, where the pre-installed N-methyl group is structurally required to achieve the specific greenish-yellow absorption profile and sublimation resistance that primary aniline precursors cannot provide [1].
Procured as a starting material for synthesizing complex herbicides or fungicides that require a 2,5-dichlorophenyl ring attached to an N-methylated nitrogen, completely avoiding the yield losses and purification bottlenecks associated with late-stage methylation [2].
Employed as a secondary amine nucleophile in transition-metal catalyzed cross-couplings (such as Buchwald-Hartwig reactions) to construct specific diarylamine scaffolds, ensuring high batch-to-batch reproducibility without the risk of double-arylation impurities [3].